molecular formula C15H10O B8802015 4-Benzoylphenylethyne CAS No. 119754-17-5

4-Benzoylphenylethyne

Cat. No. B8802015
CAS RN: 119754-17-5
M. Wt: 206.24 g/mol
InChI Key: GMJRQKHAIVLPIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .

Safety And Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, and first aid measures .

Future Directions

This involves studying ongoing research involving the compound and potential future applications .

properties

CAS RN

119754-17-5

Product Name

4-Benzoylphenylethyne

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

IUPAC Name

(4-ethynylphenyl)-phenylmethanone

InChI

InChI=1S/C15H10O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h1,3-11H

InChI Key

GMJRQKHAIVLPIR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.85 g (7 mmol) of dimethylhydroxymethyl-4-benzoylphenylacetylene and 294 mg (7.35 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 35 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.5 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate, followed by distilling off of the solvent under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to give 4-benzoylphenylethyne as a pale brown solid (1.1 g, yield: 76%).
Name
dimethylhydroxymethyl-4-benzoylphenylacetylene
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
294 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

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